molecular formula C10H19NO B3340910 Cyclohexanol, 2-(1-pyrrolidinyl)- CAS No. 93080-29-6

Cyclohexanol, 2-(1-pyrrolidinyl)-

Cat. No.: B3340910
CAS No.: 93080-29-6
M. Wt: 169.26 g/mol
InChI Key: QPIDLIAAUJBCSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 2-(1-pyrrolidinyl)- can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with cyclohexene oxide . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of cyclohexanol, 2-(1-pyrrolidinyl)- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone, while reduction can produce cyclohexane .

Scientific Research Applications

Cyclohexanol, 2-(1-pyrrolidinyl)- has various applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanol, 2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanol, 2-(1-pyrrolidinyl)- is unique due to the presence of both the cyclohexane ring and the pyrrolidine ring. This dual-ring structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-pyrrolidin-1-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIDLIAAUJBCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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